molecular formula C15H17N3O B7496952 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide

Cat. No. B7496952
M. Wt: 255.31 g/mol
InChI Key: SMMVKASPNYKWPW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide, also known as CDPPB, is a chemical compound that has been studied for its potential therapeutic effects. This compound belongs to the class of pyrazole carboxamides and has shown promise in the treatment of various diseases. In

Mechanism of Action

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes such as learning and memory, anxiety, and depression. 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide binds to the allosteric site of mGluR5 and enhances its activity, leading to an increase in glutamate release.
Biochemical and Physiological Effects:
5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal models, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been shown to increase the release of glutamate, which is an important neurotransmitter in the brain. This increase in glutamate release has been linked to the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in various diseases such as anxiety, depression, and schizophrenia.

Advantages and Limitations for Lab Experiments

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown potential therapeutic effects in various diseases. However, one of the limitations is that it has only been studied in animal models, and its effects in humans are not yet fully understood.

Future Directions

There are several future directions for the study of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide. One of the directions is to further explore its potential therapeutic effects in humans. Another direction is to investigate the effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide on other physiological processes such as pain and addiction. Additionally, the development of more potent and selective allosteric modulators of mGluR5 could lead to the development of more effective therapeutic agents.
Conclusion:
In conclusion, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide is a chemical compound that has shown promise in the treatment of various diseases. Its mechanism of action involves the positive allosteric modulation of the metabotropic glutamate receptor 5, leading to an increase in glutamate release. 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in humans.

Synthesis Methods

The synthesis of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide involves the reaction of 5-cyclopropyl-1-phenylpyrazole-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal in the presence of triethylamine. The resulting compound is then purified through chromatography to obtain 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in its pure form.

Scientific Research Applications

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has been studied for its potential therapeutic effects in various diseases such as anxiety, depression, and schizophrenia. In animal models, 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide has shown to increase the release of glutamate, which is an important neurotransmitter in the brain. This increase in glutamate release has been linked to the potential therapeutic effects of 5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide in various diseases.

properties

IUPAC Name

5-cyclopropyl-N,N-dimethyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-17(2)15(19)13-10-16-18(14(13)11-8-9-11)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMVKASPNYKWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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